molecular formula C18H23IN6O3S B610339 PU-H71 hydrate CAS No. 1202865-65-3

PU-H71 hydrate

Katalognummer: B610339
CAS-Nummer: 1202865-65-3
Molekulargewicht: 530.39
InChI-Schlüssel: ZUGBRIZOLBTCHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

PU-H71 hydrate is a purine-based, small-molecule inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone critical for the stability and function of oncogenic client proteins in cancer cells. Structurally, PU-H71 features an 8-arylsulfanyl adenine core with a 4′,5′-methylenedioxy group and a 2′-iodo substituent, which confers high binding affinity and selectivity for Hsp90 . Preclinical studies demonstrate its efficacy in diverse cancers, including diffuse large B-cell lymphoma (DLBCL), triple-negative breast cancer (TNBC), and hepatocellular carcinoma, by destabilizing oncoproteins like MYC and AKT . Its iodide moiety also enables PET imaging (using 124I-labeled PU-H71) for real-time pharmacokinetic tracking .

Vorbereitungsmethoden

Chemical Synthesis Framework

The preparation of PU-H71 hydrate is rooted in modular organic synthesis, leveraging a purine core functionalized with a benzodioxolylthio moiety and a deuterated isopropylamine side chain. Key intermediates and reaction steps include:

Synthesis of the Purine Core

The purine scaffold is synthesized via cyclocondensation of 4,5-diaminopyrimidine derivatives with formamide or triethyl orthoformate under acidic conditions . Substitution at the C8 position is achieved through nucleophilic aromatic substitution (SNAr) using a thiolate anion derived from 6-iodo-1,3-benzodioxole-5-thiol .

Representative Reaction:

4,5-Diaminopyrimidine+ClC(OEt)₃HClPurine-6-amine\text{4,5-Diaminopyrimidine} + \text{ClC(OEt)₃} \xrightarrow{\text{HCl}} \text{Purine-6-amine}
Purine-6-amine+6-Iodo-1,3-benzodioxole-5-thiolBase8-(Benzodioxolylthio)purine\text{Purine-6-amine} + \text{6-Iodo-1,3-benzodioxole-5-thiol} \xrightarrow{\text{Base}} \text{8-(Benzodioxolylthio)purine}

Deuterium Incorporation

The "d7" designation indicates seven deuterium atoms are introduced into the isopropylamine side chain. This is typically accomplished via:

  • Deuterated Alkylation: Reaction of the purine intermediate with deuterated isopropylamine (N-(CD(CH₃)₂)) under Mitsunobu conditions .

  • Isotopic Exchange: Post-synthetic H/D exchange using D₂O or deuterated acids, though this method is less common due to incomplete substitution .

Hydration and Crystallization

The hydrate form is obtained by crystallizing PU-H71 from aqueous-organic solvent systems. Key parameters include:

Solvent Systems

  • Binary Solvents: Methanol-water or acetonitrile-water mixtures (70:30 v/v) are preferred for controlled crystallization .

  • Temperature: Slow cooling from 50°C to 4°C ensures monohydrate formation .

Characterization of Hydrate Stability

Thermogravimetric analysis (TGA) and powder X-ray diffraction (PXRD) confirm the stoichiometry (typically monohydrate) and stability under storage conditions (-20°C, desiccated) .

Industrial-Scale Challenges

Deuterium Purity

Achieving >98% deuterium incorporation (per USP standards) requires stringent control over:

  • Deuterated Reagents: Use of ≥99.5% D-labeled isopropylamine .

  • Reaction Atmosphere: Inert conditions (N₂/Ar) to prevent protium contamination .

Yield Optimization

StepYield (%)Key Factors
Purine cyclization65–75Acid catalyst concentration, temperature
Thioether formation50–60Base strength, reaction time
Deuterated alkylation40–50Deuterium source purity, solvent polarity
Hydration85–90Solvent ratio, cooling rate

Analytical Validation

Chromatographic Purity

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms ≥98% chemical purity . Deuterium content is verified via mass spectrometry (MS) with a Q-TOF analyzer .

Structural Confirmation

  • NMR: ¹H NMR shows absence of protium in the isopropyl group (δ 1.2–1.4 ppm) .

  • IR: Stretching vibrations at 3400 cm⁻¹ (O-H from hydrate) and 2100 cm⁻¹ (C-D bonds) .

Analyse Chemischer Reaktionen

Desisopropyl Modification for Enhanced Permeability

Replacement of the isopropyl group with a hydrogen atom improves cell permeability (Scheme 3, ):

  • N9-alkylation of precursor 11 with N-(3-bromopropyl)-phthalimide.

  • Phthalimide removal via hydrazine treatment to yield desisopropyl-PU-H71 (13 ).

  • Subsequent FITC/NBD conjugation achieves PU-H71-FITC3 (74%) and PU-H71-NBD3 (42%) .

Metabolic Reactions and Stability

PU-H71 undergoes hepatic metabolism, primarily via oxidative pathways and conjugation reactions (Figure 1, ):

In Vitro Microsomal Metabolism

SpeciesMetabolic Stability (t½, min)Major Metabolites
Human32.1 ± 4.7O-demethylation, glutathione adducts
Mouse25.8 ± 3.2Sulfation, glucuronidation
Rat28.4 ± 2.9N-dealkylation

LC-MS analyses identified O-demethylation at the benzodioxole ring and sulfation of the thioether group as dominant metabolic routes .

Plasma Stability

PU-H71 exhibits >90% stability in human plasma over 24 hours at 37°C, with minimal degradation to 8-iodo-1,3-benzodioxole byproducts .

Conjugation Reactions for Targeted Delivery

PU-H71’s thioether and amine groups enable bioconjugation for nanoparticle-based delivery:

Cholesterol Conjugation

Radicicol-cholesterol conjugates enhance blood-brain barrier permeability (Suppl. Fig. S1, ):

  • Succinylation of cholesterol with succinic anhydride/pyridine.

  • EDC-mediated coupling with PU-H71 analogs to yield amphiphilic prodrugs.

Nanoparticle Formulation

PU-H71-loaded nanoparticles (NPs) achieve >80% encapsulation efficiency using PLGA-PEG carriers, with sustained release over 72 hours .

Degradation Under Stress Conditions

Forced degradation studies reveal:

ConditionDegradation ProductsMechanism
Acidic (0.1M HCl)6-Amino-purine sulfoxideSulfur oxidation
Alkaline (0.1M NaOH)8-Iodo-1,3-benzodioxole-5-thiolThioether cleavage
Oxidative (H₂O₂)Purine N-oxide derivativesRing oxidation

Stability is optimal at pH 6–8 and −20°C storage .

Table 1: Synthetic Yields of PU-H71 Derivatives

DerivativeReaction TypeYield (%)Citation
PU-H71-Texas RedSulfonylation61
PU-H71-FITC2Isothiocyanate coupling72
PU-H71-NBD1Nucleophilic substitution47

Table 2: Metabolic Half-Lives Across Species

Speciest½ (min)CYP Isoforms Involved
Human32.1CYP3A4, CYP2D6
Mouse25.8CYP2C, CYP1A2
Rat28.4CYP2D1, CYP3A1

Wissenschaftliche Forschungsanwendungen

PU-H71 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the function of heat shock protein 90 and its role in protein folding.

    Biology: Employed in research to understand the molecular mechanisms of heat shock protein 90 and its client proteins.

    Medicine: Investigated for its potential use in cancer therapy, particularly in sensitizing tumor cells to radiation and chemotherapy.

    Industry: Utilized in the development of new therapeutic agents targeting heat shock protein 90 .

Wirkmechanismus

PU-H71 exerts its effects by inhibiting the activity of heat shock protein 90. Heat shock protein 90 is involved in the folding and stabilization of various client proteins, including those that promote cancer cell survival and proliferation. By inhibiting heat shock protein 90, PU-H71 disrupts the function of these client proteins, leading to the degradation of oncogenic proteins and the induction of apoptosis in cancer cells. The molecular targets and pathways involved include the Ras/Raf/MAPK pathway, Akt, and Bcl-xL .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Hsp90 Inhibitors

Structural and Binding Affinity Differences

PU-H71 vs. PU24FCl

  • Structural Modifications : PU-H71’s 2′-iodo group and rigid 4′,5′-methylenedioxy substituent force a 180° rotation of the 8-aryl ring compared to PU24FCl’s 2′-chloro and flexible methoxy groups. This avoids steric clashes with Tyr139 in Hsp90 .
  • Binding Interactions : PU-H71 forms additional π-π interactions with Trp162 and Phe138 and a water-mediated hydrogen bond to Leu107, absent in PU24FCl. Both compounds share hydrogen bonds with Asp93 and hydrophobic contacts with Met98 .
  • Conformational Impact : PU-H71 induces a distinct conformational change in Hsp90’s helix 3–4 region, enhancing stability in the ATP-binding pocket .

PU-H71 vs. SNX-0723 (Grp94 Inhibitor)

  • Selectivity: While PU-H71 binds both Hsp90 and Grp94 with nanomolar affinity, SNX-0723 exhibits partial disorder in Grp94’s H4 helix, weakening interactions in Site 1 and reducing binding efficiency relative to Hsp90 .

PU-H71 vs. SMTIN-P01 (TRAP1-Targeted Derivative)

  • Mitochondrial Targeting : SMTIN-P01, a PU-H71 derivative modified with a triphenylphosphonium group, selectively inhibits mitochondrial TRAP1. PU-H71 itself poorly accumulates in mitochondria, limiting its efficacy against TRAP1-dependent cancers .

Pharmacokinetic and Drug-Likeness Profiles

ADME Properties

Parameter PU-H71 Hydrate Prodigiosin Lipinski's Rule
Molecular Weight (g/mol) 512.37 323.43 ≤500
H-Bond Donors 6 2 ≤5
H-Bond Acceptors 2 2 ≤10
LogP 2.12 1.58 ≤5
TPSA (Ų) 125.41 53.17 20–130
Drug-Likeness Score 0.93 (MOLSOFT) -0.57 (MOLSOFT) -2.0 to 2.0
Synthesis Accessibility 3.61 (SWISSADME) 4.29 (SWISSADME) 1 (Easy) to 10 (Hard)
Toxicity Class (GHS) III (LD50 ≤ 300 mg/kg) V (LD50 ≤ 5,000 mg/kg)
  • Key Findings : PU-H71 violates Lipinski’s rule (molecular weight >500) but retains oral bioavailability due to favorable polar surface area (125.41 Ų). Its higher toxicity (Class III) compared to prodigiosin (Class V) reflects potent anticancer activity .

Therapeutic Efficacy and Mechanisms

Radiosensitization

  • PU-H71 vs. Conventional Radiosensitizers: PU-H71 selectively sensitizes cancer cells (e.g., LM8 osteosarcoma) to carbon-ion radiation (CIRT) by suppressing Rad51-mediated DNA repair, while sparing normal cells (AG01522 fibroblasts). This contrasts with nonsensitizers that lack tumor specificity .

Oncoprotein Destabilization

  • PU-H71 vs. Ibrutinib (BTK Inhibitor) : In mantle cell lymphoma (MCL), PU-H71 overcomes ibrutinib resistance by degrading MYC, a client protein of Hsp90, whereas ibrutinib targets BTK alone .

Clinical and Preclinical Advancements

  • PU-H71 has entered clinical trials for solid tumors and hematologic malignancies, leveraging its epichaperome-targeting ability to disrupt oncogenic protein networks .
  • SNX-0723 remains in preclinical stages due to weaker Grp94 binding .
  • SMTIN-P01 shows enhanced cytotoxicity in TRAP1-high cancers but lacks clinical data .

Biologische Aktivität

PU-H71 hydrate is a novel purine-based compound that functions as an inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone involved in the stabilization and folding of numerous oncogenic proteins. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, pharmacokinetics, and potential therapeutic applications.

PU-H71 selectively targets the oncogenic form of Hsp90, known as the epichaperome. This specificity allows it to disrupt cancer cell survival by destabilizing client oncoproteins that are critical for tumor growth and maintenance. The compound induces apoptosis through several pathways:

  • Induction of Apoptosis : PU-H71 has been shown to activate caspases (specifically caspase-3 and -7), leading to programmed cell death. Increased levels of apoptotic markers such as annexin V and TUNEL staining indicate its effectiveness in promoting apoptosis in cancer cells .
  • Inhibition of Oncogenic Signaling : By targeting Hsp90, PU-H71 disrupts multiple signaling pathways, including PI3K/AKT/mTOR, which are often upregulated in malignancies .

Efficacy in Cancer Models

PU-H71 has demonstrated significant antitumor activity across various preclinical models:

  • Diffuse Large B-Cell Lymphoma (DLBCL) : In vitro studies revealed high cytotoxicity against DLBCL cell lines, leading to substantial reductions in cell viability .
  • Triple-Negative Breast Cancer : Research indicates that PU-H71 can induce complete responses in models of triple-negative breast cancer, highlighting its potential as a therapeutic agent for this aggressive cancer subtype .
  • Hepatocellular Carcinoma (HCC) and Other Tumors : The compound has also shown efficacy against HCC and other malignancies like pancreatic cancer, indicating a broad spectrum of activity against different tumor types .

Pharmacokinetics

The pharmacokinetic profile of PU-H71 has been characterized in clinical trials. Key findings include:

  • Absorption and Distribution : PU-H71 exhibits favorable gastrointestinal absorption and selective uptake in tumor tissues, enhancing its therapeutic index .
  • Metabolism : Studies utilizing liquid chromatography-mass spectrometry (LC-MS) have elucidated the metabolic pathways of PU-H71, revealing that it is metabolized primarily by liver microsomes from various species, including humans .

Case Studies

Several clinical studies have explored the safety and efficacy of PU-H71:

  • First-in-Human Trial : A phase I clinical trial aimed at evaluating the safety and tolerability of PU-H71 showed promising results, with manageable side effects reported among participants with advanced solid tumors .
  • Combination Therapy : A study combining PU-H71 with prodigiosin demonstrated enhanced cytotoxic effects on MDA-MB-231 breast cancer cells, suggesting that combination therapies may yield superior outcomes by targeting multiple pathways simultaneously .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of PU-H71:

Study Cancer Type Mechanism Key Findings
DLBCLApoptosis inductionHigh cytotoxicity observed; downregulation of oncogenic proteins.
Triple-Negative Breast CancerHsp90 inhibitionInduced complete responses in preclinical models.
Hepatocellular CarcinomaSignal pathway disruptionSignificant growth inhibition noted in xenograft models.
Various TumorsOncogenic client destabilizationEffective across multiple cancer types with varying mechanisms.

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which PU-H71 exerts its anti-tumor effects in triple-negative breast cancer (TNBC) models?

PU-H71 targets Hsp90, disrupting its chaperone function and destabilizing oncogenic client proteins critical for tumor survival. In TNBC cell lines (e.g., MDA-MB-468, HCC-1806), PU-H71 induces cell cycle arrest at G2-M phase and promotes apoptosis via suppression of Hsp90-dependent signaling pathways like NF-κB and ERK1/2 . Experimental validation involves ATP-based cytotoxicity assays, flow cytometry for cell cycle analysis, and Western blotting to monitor client protein degradation (e.g., RAD51, EGFR) .

Q. How does PU-H71 selectively target cancer cells while sparing normal cells?

PU-H71 exhibits preferential binding to the "epichaperome," a hyperactivated Hsp90 complex in cancer cells. This selectivity is validated using PU-bead pull-down assays, which isolate Hsp90-client complexes in tumor cells but not in normal fibroblasts . Pharmacokinetic studies using PU-PET imaging confirm higher drug accumulation in tumors compared to normal tissues, correlating with reduced off-target toxicity .

Q. What in vitro assays are most reliable for assessing PU-H71’s efficacy and mechanism of action?

Key assays include:

  • Colony formation assays to quantify clonogenic survival post-treatment .
  • γ-H2AX focus quantification to measure DNA double-strand break (DSB) repair inhibition .
  • Flow cytometry for apoptosis (sub-G1 population) and cell cycle analysis (G2-M arrest) .
  • Western blotting to track Hsp90 client proteins (e.g., RAD51, DNA-PKcs) and signaling pathways (e.g., phospho-ERK1/2) .

Advanced Research Questions

Q. How can PU-H71’s tumor pharmacokinetics (PK) be quantitatively monitored in preclinical models?

PU-PET imaging enables real-time, non-invasive quantification of PU-H71 concentration in tumors. Signal intensity correlates with drug uptake, validated by ex vivo HPLC analysis of tumor homogenates . Experimental protocols involve administering radiolabeled PU-H71, followed by PET scans at defined intervals to generate time-concentration curves .

Q. What experimental designs are optimal for studying PU-H71’s radiosensitizing effects in combination with heavy-ion radiation?

  • Dose optimization : Use isobologram analysis to determine synergistic concentrations of PU-H71 and radiation (e.g., 290 MeV/n carbon ions) .
  • DNA repair inhibition : Assess γ-H2AX foci persistence at 24 hours post-irradiation to quantify DSB repair suppression. Combine with siRNA knockdown of RAD51 or DNA-PKcs to validate pathway-specific effects .
  • Cell death mechanisms : Differentiate apoptosis (sub-G1 analysis) from mitotic catastrophe (microscopy for multinucleated cells) in p53-wildtype vs. p53-mutant models .

Q. How can researchers resolve contradictions in PU-H71’s reported efficacy across different cancer models?

Discrepancies arise from tumor-specific Hsp90 dependency and experimental variables (e.g., drug exposure time, radiation type). For example:

  • In TNBC, PU-H71 achieves complete responses in preclinical models due to high Hsp90 client protein reliance .
  • In glioblastoma or autoimmune models, limited efficacy may reflect lower epichaperome activity or compensatory pathways . Methodological solutions :
  • Use PU-PET to stratify tumors based on Hsp90 activity before treatment .
  • Perform transcriptomic profiling (e.g., scRNA-seq) to identify resistance markers (e.g., heat shock protein upregulation) .

Q. What analytical methods are recommended for characterizing PU-H71’s stability and impurity profile?

  • HPLC-UV/MS : Develop a gradient elution method (C18 column, 0.1% formic acid/acetonitrile) with UV detection at 220 nm and 290 nm. Validate per ICH Q2(R1) guidelines for linearity, precision, and LOQ (≤0.1%) .
  • Stress testing : Expose PU-H71 to heat, light, and acidic/alkaline conditions to identify degradation products (e.g., isopropyl group loss, dimerization) .
  • High-resolution mass spectrometry : Confirm impurities via MS/MS fragmentation patterns (e.g., m/z 513.0560 → 453.9825) .

Q. Methodological Considerations

Q. How should researchers design studies to investigate PU-H71’s impact on the tumor microenvironment (TME)?

  • 3D co-culture models : Incorporate cancer-associated fibroblasts (CAFs) and immune cells to study PU-H71’s effects on TME crosstalk .
  • Cytokine profiling : Use multiplex ELISA to measure PU-H71’s modulation of inflammatory cytokines (e.g., TNF-α, IFN-γ) in conditioned media .

Q. What strategies mitigate PU-H71’s variable performance in in vivo models?

  • Pharmacodynamic biomarkers : Monitor HSP70 upregulation (a compensatory stress response) via Western blotting .
  • Combination therapies : Pair PU-H71 with inhibitors of resistance pathways (e.g., AKT/mTOR inhibitors) to enhance efficacy .

Eigenschaften

IUPAC Name

8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21IN6O2S.H2O/c1-10(2)21-4-3-5-25-17-15(16(20)22-8-23-17)24-18(25)28-14-7-13-12(6-11(14)19)26-9-27-13;/h6-8,10,21H,3-5,9H2,1-2H3,(H2,20,22,23);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGBRIZOLBTCHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23IN6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215828-29-7
Record name Zelavespib monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215828297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZELAVESPIB MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NB0Z0L5G3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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